molecular formula C14H17N5O2 B3038337 8-(2,2-dimethoxyethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile CAS No. 860610-82-8

8-(2,2-dimethoxyethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile

Cat. No. B3038337
CAS RN: 860610-82-8
M. Wt: 287.32 g/mol
InChI Key: ROKGRWXPJCLASC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle. Synthetic versatility of pyrimidine allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .

Scientific Research Applications

Antiviral Agents

The compound’s structure suggests potential antiviral activity. Researchers have explored its use in inhibiting HIV-1 integrase strand transfer. Notably, an efficient one-pot synthetic method has been developed to prepare bicyclic carbamoyl pyridones from a common intermediate, leading to the synthesis of HIV-1 integrase strand transfer inhibitors (INSTIs). These bicyclic carbamoyl pyridones exhibit good antiviral potency in single-round HIV-1 replication assays without cytotoxicity .

Fluorescent Probes

Pyrazolo[1,5-a]pyrimidines (PPs) derived from similar structures have been identified as strategic compounds for optical applications. Their simpler and greener synthetic methodology, compared to other fluorophores, makes them appealing. Researchers have explored their tunable photophysical properties for use in fluorescence-based assays, imaging, and sensing applications .

Non-Linear Optical Materials

The compound’s unique structure and stability make it a potential candidate for non-linear optical (NLO) materials. Calculations indicate that it could be superior to urea-based NLO materials due to its significantly larger β tensor. Further investigations into its NLO properties are warranted .

Metal Chelation

Given the presence of nitrogen atoms and carbonitrile functionality, this compound may serve as a metal chelator. Metal-chelating pharmacophores are essential components of antiviral agents, and this compound’s structure aligns with that role. Further studies could explore its metal-binding properties and potential applications in metal-based therapies .

Biomolecule-Ligand Complexes

The compound’s unique scaffold could be useful in studying biomolecule-ligand interactions. Researchers could investigate its binding affinity to various biological targets, including enzymes, receptors, or nucleic acids. Such studies could inform drug design and lead optimization efforts .

Ionic Conductors

While not directly studied for this compound, related structures with similar functional groups have been explored as ionic conductors. Investigating its potential as an electrolyte material for batteries or sensors could be worthwhile .

Future Directions

Research in the field of pyrimidines is ongoing, and new pyrimidine derivatives are continually being synthesized and tested for various biological activities . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

properties

IUPAC Name

3-(2,2-dimethoxyethyl)-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-9-11-4-5-18(8-12(20-2)21-3)14(11)19-13(17-9)10(6-15)7-16-19/h7,12H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKGRWXPJCLASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=C1CCN3CC(OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113119
Record name 8-(2,2-Dimethoxyethyl)-7,8-dihydro-5-methyl-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818932
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-(2,2-dimethoxyethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile

CAS RN

860610-82-8
Record name 8-(2,2-Dimethoxyethyl)-7,8-dihydro-5-methyl-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860610-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(2,2-Dimethoxyethyl)-7,8-dihydro-5-methyl-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(2,2-dimethoxyethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
8-(2,2-dimethoxyethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile
Reactant of Route 3
8-(2,2-dimethoxyethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile
Reactant of Route 4
8-(2,2-dimethoxyethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile
Reactant of Route 5
8-(2,2-dimethoxyethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile
Reactant of Route 6
8-(2,2-dimethoxyethyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.